molecular formula C36H65NO13 B159579 Erythromycin C CAS No. 1675-02-1

Erythromycin C

Cat. No.: B159579
CAS No.: 1675-02-1
M. Wt: 719.9 g/mol
InChI Key: MWFRKHPRXPSWNT-QNPWSHAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Clinical Applications

Erythromycin C is utilized in treating a range of infections, including:

  • Respiratory Infections : Effective against community-acquired pneumonia and Legionnaires' disease.
  • Skin Infections : Used for conditions like acne when combined with topical agents such as tretinoin or benzoyl peroxide.
  • Gastrointestinal Disorders : Off-label use for gastroparesis to enhance gastric motility due to its action as a motilin receptor agonist .
  • Prophylaxis : Administered to prevent neonatal conjunctivitis and Group B streptococcal infection in newborns .

Resistance Patterns

Resistance to this compound has become a significant concern in clinical settings. Studies have shown varying resistance rates among different bacterial species:

  • Campylobacter jejuni and Campylobacter coli : A study indicated that erythromycin resistance was notably higher in C. coli (59.23%) compared to C. jejuni (2.50%). Genetic analysis revealed mutations in the 23S rRNA and the presence of the erm(B) gene, contributing to multi-drug resistance .

This highlights the necessity for continuous surveillance of resistance patterns to maintain the efficacy of this compound.

Advanced Drug Formulations

Recent research has focused on improving the bioavailability and effectiveness of this compound through advanced drug delivery systems:

  • Nanoparticle Formulations : These formulations enhance solubility and stability, addressing the challenges posed by Erythromycin's low water solubility and acid instability .
  • Lung-targeted Formulations : Given its high accumulation in lung tissues, this compound is being investigated for targeted therapies in chronic obstructive pulmonary disease (COPD) and other respiratory conditions .

Case Study 1: Efficacy in Respiratory Infections

A comparative study evaluated the efficacy of Azithromycin versus Erythromycin in treating acute respiratory infections in children. Results showed a higher clinical cure rate with Azithromycin (94.8%) compared to Erythromycin (83.3%), indicating potential advantages of newer macrolides over traditional ones like this compound .

Case Study 2: Drug Interaction

A clinical study examined interactions between Carbamazepine and Erythromycin, revealing significant increases in serum carbamazepine concentrations when co-administered. This underscores the importance of monitoring drug interactions when prescribing this compound alongside other medications .

Summary Table of Applications

Application AreaSpecific UsesNotes
Respiratory InfectionsCommunity-acquired pneumonia, LegionnairesEffective against resistant pathogens
Skin InfectionsAcne treatmentUsed with topical agents
Gastrointestinal DisordersGastroparesisOff-label use as motilin receptor agonist
ProphylaxisNeonatal conjunctivitisPrevents infections in newborns

Biological Activity

Erythromycin C is a macrolide antibiotic that exhibits significant biological activity against various bacterial strains. This article delves into its antibacterial properties, mechanisms of action, resistance patterns, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is one of the four main erythromycins (A, B, C, and D) derived from the fermentation of Saccharopolyspora erythraea. It is primarily effective against gram-positive bacteria and some gram-negative organisms. This compound's structure includes a lactone ring that plays a crucial role in its interaction with bacterial ribosomes.

Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of this compound has been evaluated through various studies. The MIC values indicate the lowest concentration of the drug that inhibits bacterial growth. A comparative analysis of erythromycins A, B, C, and D against 21 gram-positive and 15 gram-negative microorganisms revealed:

Erythromycin TypeMIC (µg/mL) against Gram-Positive BacteriaMIC (µg/mL) against Gram-Negative Bacteria
A0.5 - 416 - 128
B1 - 832 - >128
C2 - 16>128
D4 - >128>128

This compound demonstrated approximately half the activity of erythromycin A against most tested strains .

This compound exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. Specifically, it interferes with the translocation step during translation, preventing the growth and reproduction of bacteria. This mechanism is crucial for its effectiveness against susceptible organisms .

Resistance Patterns

The emergence of antibiotic resistance is a significant concern in clinical settings. Recent studies have highlighted varying resistance rates among different bacterial species:

  • In Campylobacter jejuni, resistance to erythromycin was found to be as low as 2.5%, while Campylobacter coli exhibited a resistance rate of approximately 59.23% .
  • Genetic analyses revealed mutations in the 23S rRNA gene and the presence of the erm(B) gene in resistant isolates, indicating a genetic basis for resistance development .

Case Studies

  • Colchicine Toxicity : A case study reported a patient with familial Mediterranean fever who developed life-threatening colchicine toxicity after receiving erythromycin therapy. The interaction led to severe side effects including fever, diarrhea, and myalgia, highlighting the need for caution when prescribing erythromycin in patients on colchicine .
  • Prophylaxis in Neonates : Erythromycin prophylaxis was historically recommended for neonates exposed to Chlamydia trachomatis. However, recent findings suggest that watchful waiting may be more effective due to potential risks such as pyloric stenosis associated with erythromycin use .

Research Findings

Recent research has focused on enhancing the delivery and efficacy of this compound through novel formulations:

  • Nanostructured Lipid Carriers : Studies demonstrated that erythromycin loaded into nanostructured lipid carriers exhibited sustained release profiles, improving antibacterial activity against Streptococcus pyogenes compared to free erythromycin .
  • Comparative Studies : Ongoing research continues to explore the comparative effectiveness of this compound against resistant strains and its potential role in combination therapies.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRKHPRXPSWNT-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-02-1
Record name Erythromycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin C
Reactant of Route 2
Erythromycin C
Reactant of Route 3
Erythromycin C
Reactant of Route 4
Erythromycin C
Reactant of Route 5
Erythromycin C
Reactant of Route 6
Erythromycin C
Customer
Q & A

A: Erythromycin C, similar to other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [] This binding inhibits bacterial protein synthesis by interfering with the translocation step of polypeptide elongation. [] While the exact mechanism of action may differ slightly from erythromycin A, the primary target and downstream effects are believed to be similar.

A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 719.9 g/mol. []

A: Yes, the solution structure and 1H and 13C NMR spectral assignments of this compound have been determined in both organic and aqueous solutions. [, ] These studies revealed the presence of a 4:5 equilibrium mixture of the 9-ketone and 12,9-hemiacetal ring-chain tautomers in aqueous solution at ambient temperature. []

A: this compound is produced as a natural by-product during the fermentation process of erythromycin A by Saccharopolyspora erythraea. []

A: Several methods have been explored for the separation and purification of this compound, including reverse extraction with buffer solutions, [] high-speed countercurrent chromatography, [] and adsorption separation using macroporous resins like SP825. [] These methods exploit the differences in physicochemical properties between erythromycin A and C to achieve separation.

A: EryG catalyzes the 3''-O-methylation of this compound and D to form erythromycin A and B, respectively. [] Mutations in the eryG gene can lead to the accumulation of this compound and D in Saccharopolyspora erythraea cultures. [, ]

A: Yes, researchers have successfully produced this compound in Escherichia coli by expressing genes from the megalomicin biosynthetic pathway. [] This approach involved engineering two artificial operons to produce the necessary deoxysugar precursors and tailoring enzymes required to convert 6-deoxyerythronolide B to this compound. []

A: Yes, erythromycins H and I have been isolated from the halophilic actinomycete Actinopolyspora sp. YIM90600, which also produces high titers of this compound. [, ] These novel congeners provide insights into the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis. []

A: Yes, five novel pseudo-erythromycin derivatives, including pseudo-erythromycin A-6,9-hemiketal and 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal, have been identified in Streptomyces erythraea mother liquor concentrates. [] These derivatives are characterized by a 12-membered macrocyclic ring resulting from C13----C11 trans-lactonization and exhibit very little antimicrobial activity. []

A: this compound exhibits weaker antibacterial activity compared to erythromycin A. [, ] It generally shows about half the activity of erythromycin A against various gram-positive bacteria. []

A: Understanding the biosynthetic pathway and activity of this compound is crucial in the context of antimicrobial resistance as it can serve as a precursor for erythromycin A. [] Disrupting the final conversion steps can lead to the accumulation of this compound and could potentially contribute to the development of resistance.

A: While this compound itself is not currently used clinically, its presence as a significant component in commercial erythromycin preparations has been reported. [] This highlights the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations.

A: Studying the biosynthesis, structure-activity relationships, and resistance mechanisms associated with this compound can inform the development of novel erythromycin analogs with improved activity, stability, and a broader spectrum of activity. [, ] This knowledge can contribute to the fight against antibiotic resistance by providing new therapeutic options.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.